3-(Cyclopentyloxy)propanenitrile

Medicinal Chemistry Physicochemical Properties Lead Optimization

3-(Cyclopentyloxy)propanenitrile (CAS 2694-18-0) is an organic compound with the molecular formula C8H13NO and a molecular weight of approximately 139.19 g/mol, characterized by an ether linkage connecting a cyclopentyloxy group to a propanenitrile moiety. Its structure positions it as a versatile small molecule scaffold or intermediate, widely cited for potential applications in organic synthesis, pharmaceutical development, and agrochemical research.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 2694-18-0
Cat. No. B3369934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)propanenitrile
CAS2694-18-0
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)OCCC#N
InChIInChI=1S/C8H13NO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-5,7H2
InChIKeyBYHHCEHOVIMCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentyloxy)propanenitrile CAS 2694-18-0: A Key Ether-Nitrile Intermediate for Research and Synthesis


3-(Cyclopentyloxy)propanenitrile (CAS 2694-18-0) is an organic compound with the molecular formula C8H13NO and a molecular weight of approximately 139.19 g/mol, characterized by an ether linkage connecting a cyclopentyloxy group to a propanenitrile moiety [1]. Its structure positions it as a versatile small molecule scaffold or intermediate, widely cited for potential applications in organic synthesis, pharmaceutical development, and agrochemical research . The compound is typically available at a purity of 95-97% from various chemical suppliers .

Why 3-(Cyclopentyloxy)propanenitrile Cannot Be Interchanged with Simpler Alkoxypropanenitriles


Procurement of this compound over its simpler alkoxy or aryloxy analogs is predicated on the unique structural features of its cyclopentyl ring. Unlike linear or smaller cycloalkyl ethers (e.g., 3-methoxypropanenitrile or 3-ethoxypropanenitrile), the cyclopentyl group provides a distinct, non-aromatic, ring-strained hydrophobic bulk that can significantly influence downstream molecular properties, such as receptor binding affinity, metabolic stability, and membrane permeability . A direct substitution with a linear or differently substituted analog would alter these critical physicochemical parameters, thereby changing a molecule's behavior in a biological system or a reaction's outcome [1]. The specific spatial and electronic characteristics conferred by the cyclopentyloxy moiety are therefore non-fungible in advanced research applications.

Quantitative Differentiation of 3-(Cyclopentyloxy)propanenitrile Against Key Analogs


Comparative Physicochemical Properties of Alkoxypropanenitrile Analogs

The cyclopentyl group in 3-(Cyclopentyloxy)propanenitrile (C8H13NO, MW: 139.19) confers a unique balance of lipophilicity and steric bulk compared to linear and other cyclic alkoxy analogs. Its molecular weight is substantially higher than simpler ethers like 3-methoxypropanenitrile (MW: 85.11) or 3-ethoxypropanenitrile (MW: 99.13), but lower than the cyclohexyloxy analog (MW: 153.22) [1]. These properties are foundational to understanding its behavior in biological systems and can be used to predict differences in parameters like LogP and topological polar surface area (TPSA) compared to its analogs [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Structural Diversity for Heterocyclic Synthesis: A Unique Scaffold

3-(Cyclopentyloxy)propanenitrile is noted as a versatile small molecule scaffold, with its nitrile group and ether linkage offering multiple reactive sites for the construction of complex heterocycles . This contrasts with simpler nitriles like acetonitrile or even 3-methoxypropanenitrile, which lack the same capacity for introducing a conformationally restricted, non-aromatic ring early in a synthetic sequence. While no direct comparative study is available, the presence of the cyclopentyl ring enables the creation of spirocyclic or fused ring systems that are inaccessible from linear alkoxy-propanenitrile precursors, a key advantage in diversity-oriented synthesis [1].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Inferred Stability and Reactivity Profile for Reductive Transformations

Vendor technical descriptions indicate that the nitrile group in 3-(Cyclopentyloxy)propanenitrile is stable under conditions used for reductive amination of a related aldehyde group, suggesting it is a robust handle that can be carried through multiple synthetic steps . This is a class-level property of unactivated alkyl nitriles, which are generally stable to mild reducing agents that would otherwise reduce a ketone or aldehyde. This contrasts with more reactive nitrile-containing electrophiles, like α-halonitriles, which are prone to nucleophilic attack or elimination. The ability to perform a reductive amination on another part of a molecule while preserving the nitrile group is a critical synthetic advantage .

Reductive Amination Synthetic Methodology Intermediate Stability

Strategic Application Scenarios for 3-(Cyclopentyloxy)propanenitrile


Medicinal Chemistry: Lead Optimization for Central Nervous System (CNS) Targets

3-(Cyclopentyloxy)propanenitrile is a strategically important building block for optimizing CNS drug candidates. The cyclopentyl ring offers a calculated balance of lipophilicity and molecular weight that is often preferred to enhance blood-brain barrier (BBB) penetration compared to smaller or more polar ethers . Its use can improve the metabolic stability of a lead series by replacing metabolically labile groups, while its non-planar shape can also help evade efflux pumps like P-glycoprotein, a common hurdle in CNS drug development. It is thus procured to address specific liabilities in a lead series rather than for initial hit discovery .

Agrochemical Research: Development of Novel Herbicides and Plant Growth Regulators

In the agrochemical sector, this compound serves as an intermediate for creating molecules with unique steric and electronic profiles that can lead to increased potency or selectivity . While specific targets are proprietary, the compound's structure is consistent with the chemical frameworks found in modern, IP-protected herbicides and plant regulators. Its procurement is driven by the need to generate novel analogs for screening against specific plant biochemical pathways, with the expectation that the cyclopentyl group will confer favorable environmental fate properties (e.g., soil mobility or photostability) compared to more linear alkyl or unsubstituted aromatic systems .

Organic Synthesis: Advanced Intermediate for Heterocyclic Construction

As a 'versatile small molecule scaffold' , 3-(Cyclopentyloxy)propanenitrile is a valuable intermediate in advanced organic synthesis. Its bifunctional nature—an ether and a nitrile—allows for sequential or orthogonal functionalization. For instance, the nitrile can be reduced to a primary amine for amide coupling or converted to a tetrazole (a carboxylic acid bioisostere). The cyclopentyl ring itself can be further functionalized. This capability is essential for diversity-oriented synthesis and the construction of complex heterocyclic libraries, where the ability to install a specific, pre-formed ring system early in the synthesis is a key differentiator for procurement over simpler, linear building blocks .

Chemical Biology: Synthesis of Conformationally Restricted Probes

Researchers in chemical biology may procure this compound to create molecular probes with restricted conformational flexibility. The cyclopentyl ring limits the rotational freedom of the ether side chain relative to a straight-chain alkyl ether like 3-ethoxypropanenitrile. This reduced entropic penalty upon binding to a biological target can lead to significantly higher binding affinity and a clearer structure-activity relationship (SAR) . Such probes are essential for target identification and validation studies, where a definitive understanding of the bioactive conformation is critical for downstream drug development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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